3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H13BrCl2N2O3 and a molecular weight of 492.159 . This compound is known for its unique structure, which includes bromine, chlorine, and nitrogen atoms, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. One common synthetic route includes the reaction of 3-bromobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with phenyl 2,4-dichlorobenzoate under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with similar compounds such as:
3-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with a different bromine position, leading to different chemical properties.
3-(2-(3-Bromobenzoyl)amino)acetylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound includes an amino group, which can significantly alter its reactivity and biological activity.
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has chlorine atoms instead of bromine, affecting its chemical behavior and applications.
Properties
CAS No. |
769150-60-9 |
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Molecular Formula |
C21H13BrCl2N2O3 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-15-5-2-4-14(10-15)20(27)26-25-12-13-3-1-6-17(9-13)29-21(28)18-8-7-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
NAFPJQQHKFJYSD-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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